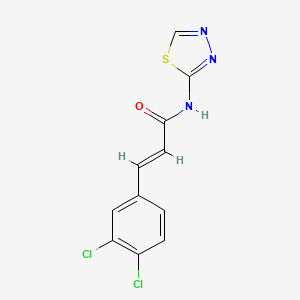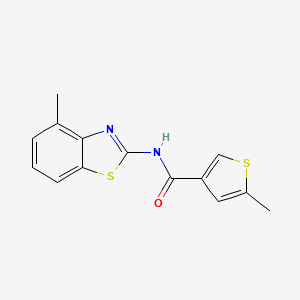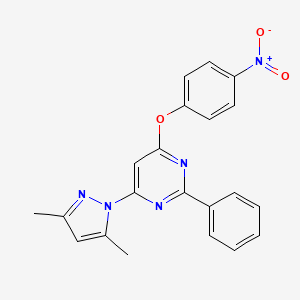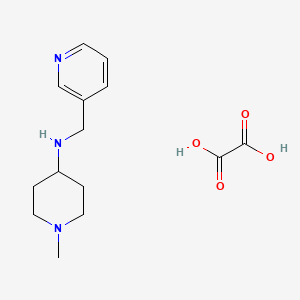![molecular formula C17H27NO B4541819 1-[5-(3,4-dimethylphenoxy)pentyl]pyrrolidine](/img/structure/B4541819.png)
1-[5-(3,4-dimethylphenoxy)pentyl]pyrrolidine
Descripción general
Descripción
Pyrrolidine derivatives, including those with complex substituents like "1-[5-(3,4-dimethylphenoxy)pentyl]pyrrolidine", are of significant interest in the field of organic chemistry due to their varied potential applications and properties. These compounds are studied for their synthesis methods, molecular structures, chemical reactions, and both physical and chemical properties.
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves multi-component reactions, click chemistry, and cyclization processes. For instance, novel pyrrolidines linked to 1,2,3-triazole derivatives have been synthesized using sodium ascorbate and copper (II) sulfate pentahydrate, yielding high efficiency (Tuncay Ince et al., 2020)(Ince et al., 2020).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized using various spectroscopic techniques including NMR, FT-IR, HRMS, and crystallography. Structural determinations provide insights into stereochemistry and the geometric optimization of these compounds (Tuncay Ince et al., 2020)(Ince et al., 2020).
Chemical Reactions and Properties
Pyrrolidine derivatives participate in various chemical reactions, demonstrating a range of reactivities depending on the substituents present on the pyrrolidine core. The reactivity parameters and dissociation constants for such compounds can be quantitatively assessed through potentiometric titration and theoretical calculations (Tuncay Ince et al., 2020)(Ince et al., 2020).
Physical Properties Analysis
The physical properties of pyrrolidine derivatives, such as solubility, melting points, and boiling points, are influenced by the nature and position of substituents on the pyrrolidine ring. These properties are crucial for understanding the compound's behavior in different solvents and conditions.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards various reagents, are key to the application of pyrrolidine derivatives in synthesis and drug development. For example, the acid dissociation constants of pyrrolidine derivatives provide valuable information for predicting their behavior in biological systems (Tuncay Ince et al., 2020)(Ince et al., 2020).
Propiedades
IUPAC Name |
1-[5-(3,4-dimethylphenoxy)pentyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-15-8-9-17(14-16(15)2)19-13-7-3-4-10-18-11-5-6-12-18/h8-9,14H,3-7,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWAKYNDCFOQKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCCCN2CCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(3,4-Dimethylphenoxy)pentyl]pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromo-2-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4541739.png)
![6-bromo-2-(4-ethylphenyl)-N-[1-methyl-2-(4-methyl-1-piperidinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4541744.png)
![7-methyl-2-[1-(methylsulfonyl)-4-piperidinyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4541745.png)




![2-(allylamino)-3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4541780.png)
![2-{2-[(4-methoxyphenyl)amino]-1-nitrovinyl}benzo-1,4-quinone](/img/structure/B4541782.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-6-(1,1-dimethylpropyl)-1-benzothiophene-3-carboxamide](/img/structure/B4541798.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-bromobenzamide](/img/structure/B4541803.png)

![4-[(4-benzyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4541812.png)
